

# 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B040580

[Get Quote](#)

## An In-depth Technical Guide to 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This guide provides a comprehensive overview of **4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine**, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis, and its role as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.

## Chemical Identity and Descriptors

**4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine** is a chlorinated derivative of 7-deazapurine. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of various biologically active molecules.

| Identifier        | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine[1]                           |
| CAS Number        | 115093-90-8[1][2]                                                     |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub> [1][2]   |
| Molecular Weight  | 188.01 g/mol [1]                                                      |
| Canonical SMILES  | C1=C(C2=C(N1)N=CN=C2Cl)Cl[1]                                          |
| InChIKey          | VFTPONHUNNOSKG-UHFFFAOYSA-N[1]                                        |
| Synonyms          | 4,5-DICHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE, Tofacitinib Impurity 183[1] |

## Physicochemical and Spectral Data

The compound is typically supplied as a powder.[2] While specific, experimentally determined data for this particular isomer is limited in publicly accessible literature, computed properties and data for analogous compounds provide valuable insights.

Table 2.1: Physicochemical Properties

| Property         | Value/Description                            |
|------------------|----------------------------------------------|
| Appearance       | Powder[2]                                    |
| Molecular Weight | 188.02[3]                                    |
| Purity           | ≥98% (as offered by commercial suppliers)[2] |
| Storage          | Store in a cool, dry place[2]                |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water (based on related structures like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)[3] |

Table 2.2: Spectral Data

| Data Type           | Description                                                                                                                      |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------|
| <sup>13</sup> C NMR | A <sup>13</sup> C NMR spectrum is available in the W. Robien, Inst. of Org. Chem., Univ. of Vienna database. <a href="#">[1]</a> |

| Computed <sup>13</sup>C NMR | Spectral data for related structures, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are available on public databases like PubChem for comparison.[\[4\]](#) |

## Synthesis and Experimental Protocols

A common route to synthesize 4,5-disubstituted pyrrolo[2,3-d]pyrimidines involves the halogenation of a monosubstituted precursor. A plausible and efficient method for preparing **4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine** is the direct chlorination of the readily available intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine**.

## Experimental Protocol: Chlorination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on analogous halogenation reactions of the pyrrolo[2,3-d]pyrimidine core.

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

- **Addition of Chlorinating Agent:** Cool the solution to 0 °C using an ice bath. Add a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.1 eq), portion-wise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water.
- **Isolation:** The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
- **Purification:** Wash the collected solid with water and then a non-polar solvent (e.g., hexanes) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine**.

## Applications in Drug Discovery and Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.

### Intermediate for Kinase Inhibitors

This class of compounds is central to the synthesis of drugs targeting the Janus kinase (JAK) family of enzymes. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established key intermediate in the synthesis of several approved drugs, including Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK inhibitor for myelofibrosis).<sup>[5][6]</sup>

### Tofacitinib-Related Impurity

**4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine** is documented as "Tofacitinib Impurity 183".<sup>[1]</sup> This highlights its importance in the pharmaceutical industry for quality control and process optimization during the manufacturing of Tofacitinib. The presence of such impurities needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.

## Core Biological Signaling Pathway: JAK-STAT

Given its close relationship to JAK inhibitors, understanding the JAK-STAT signaling pathway is crucial for contextualizing the utility of **4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine** as a research tool and synthetic intermediate. The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.<sup>[7][8][9]</sup>

- Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.
- JAK Activation: This binding event causes the receptor chains to dimerize, bringing the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.<sup>[8]</sup>
- STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[8]</sup>
- STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor and form homo- or heterodimers.
- Gene Transcription: The STAT dimer translocates into the cell nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.<sup>[7]</sup>

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the JAK-STAT signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C<sub>6</sub>H<sub>3</sub>Cl<sub>2</sub>N<sub>3</sub> | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, CasNo.115093-90-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C<sub>6</sub>H<sub>4</sub>CIN<sub>3</sub> | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- To cite this document: BenchChem. [4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040580#4-5-dichloro-7h-pyrrolo-2-3-d-pyrimidine-iupac-name>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)